Methyl L-2-isothiocyanato-3-methylbutyrate
Overview
Description
Methyl L-2-isothiocyanato-3-methylbutyrate (MLTMB) is an organic compound that is used in various scientific research applications. It is a naturally occurring compound found in several plant species, including mustard and horseradish. MLTMB is a colorless liquid that has a pungent odor and is soluble in water and organic solvents. The compound has a variety of uses in scientific research, including biochemical and physiological studies.
Scientific Research Applications
Isotopic Labeling in Proteins
Research has demonstrated the utility of specific isotopic labeling of methyl groups in proteins to enhance the applicability of solution NMR spectroscopy for structural characterizations of complex proteins. This approach, utilizing enzymatic synthesis of precursors like isoleucine, allows for the detection of long-range interactions in large protein structures, significantly advancing the field of protein chemistry and structural biology (Kerfah et al., 2015).
Biocatalysis for Chemical Synthesis
Innovative biocatalytic methods have been developed to produce valuable chemicals from substrates like L-leucine. By expressing specific enzymes in Escherichia coli, researchers have achieved high-efficiency production of compounds such as 3-Hydroxy-3-methylbutyrate (HMB), overcoming limitations of traditional chemical synthesis and fermentation methods. This represents a significant step forward in the sustainable production of chemicals used in food and pharmaceutical industries (Gao & Li, 2021).
Thermal Processing Effects
Studies on cocoa and model systems have revealed new insights into the formation of amines and aldehydes through the Strecker reaction during thermal processing. This research provides a deeper understanding of flavor and aroma compound formation in foods, highlighting the impact of thermal processing on food chemistry and quality (Granvogl, Bugan, & Schieberle, 2006).
Soilborne Pest and Disease Management
The application of biofumigation techniques, utilizing Brassica green manures to release isothiocyanates similar to the synthetic fumigant metam sodium, has been explored as an alternative for methyl bromide in managing soilborne pests and diseases. This approach has shown potential in certain production systems, offering a more sustainable and environmentally friendly pest management strategy (Matthiessen & Kirkegaard, 2006).
Mechanism of Action
is a sulfur-containing compound . Isothiocyanates are a class of organic compounds that contain a functional group with the formula R-N=C=S, where R is an organic group . They are known to have various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
The compound also contains a methylbutyrate group . Methylbutyrates are esters and are often involved in flavor and fragrance chemistry due to their pleasant odors .
Properties
IUPAC Name |
methyl (2S)-2-isothiocyanato-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-5(2)6(8-4-11)7(9)10-3/h5-6H,1-3H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTMQIVHQZBFTC-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426866 | |
Record name | Methyl N-(sulfanylidenemethylidene)-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21055-41-4 | |
Record name | Methyl N-(sulfanylidenemethylidene)-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21055-41-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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